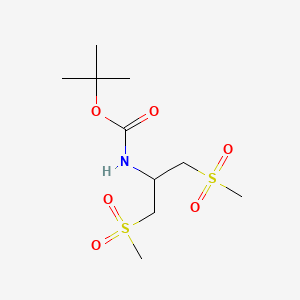
tert-butylN-(1,3-dimethanesulfonylpropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butylN-(1,3-dimethanesulfonylpropan-2-yl)carbamate is a chemical compound with a complex structure that finds applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a carbamate group, and two methanesulfonyl groups attached to a propan-2-yl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-(1,3-dimethanesulfonylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1,3-dimethanesulfonylpropan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-butylN-(1,3-dimethanesulfonylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methanesulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
tert-butylN-(1,3-dimethanesulfonylpropan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butylN-(1,3-dimethanesulfonylpropan-2-yl)carbamate involves the formation of stable carbamate linkages with amines. This interaction can protect amine groups from unwanted reactions during chemical synthesis. The methanesulfonyl groups can also participate in various chemical reactions, providing versatility in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- N-(tert-Butoxycarbonyl)-L-alanine
- N-(tert-Butoxycarbonyl)-L-phenylalanine
Uniqueness
tert-butylN-(1,3-dimethanesulfonylpropan-2-yl)carbamate is unique due to the presence of both tert-butyl and methanesulfonyl groups, which provide distinct reactivity and stability compared to other carbamate compounds. This dual functionality makes it a valuable tool in synthetic chemistry and research applications .
Properties
Molecular Formula |
C10H21NO6S2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
tert-butyl N-[1,3-bis(methylsulfonyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C10H21NO6S2/c1-10(2,3)17-9(12)11-8(6-18(4,13)14)7-19(5,15)16/h8H,6-7H2,1-5H3,(H,11,12) |
InChI Key |
MYTKNCSUZJOSQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CS(=O)(=O)C)CS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















